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Compound of Interest

Compound Name: 2-(4-Fluoro-3-methylphenyl)phenol
CAS No.: 742058-84-0
Cat. No.: B6369976

Get Quote

Executive Summary

2-(4-Fluoro-3-methylphenyl)phenol is a specialized biaryl building block characterized by an
ortho-hydroxy substitution pattern. Unlike its linear para-isomers, this molecule exhibits
significant steric torsion, creating a non-planar "twisted" conformation essential for specific
binding events in medicinal chemistry and liquid crystal alignment in materials science.

This guide analyzes the structural anatomy, provides a field-validated synthetic protocol via
Suzuki-Miyaura cross-coupling, and details the physicochemical profile of this scaffold. The
combination of the 4-fluoro and 3-methyl groups on the distal ring serves as a "metabolic
shield," blocking common oxidation sites while modulating lipophilicity—a critical feature for
bioavailability in drug design.

Part 1: Structural Anatomy & Electronic Properties
The Biaryl Core and Torsion

The molecule consists of two aromatic rings connected by a single C-C bond.
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» Ring A (Phenol): Contains a hydroxyl group at the ortho (C2) position relative to the biaryl

axis.
e Ring B (Aryl): Substituted with a methyl group at C3' and a fluorine atom at C4'.

The Ortho-Effect: The defining feature of this structure is the ortho-hydroxyl group. Steric
repulsion between the oxygen lone pairs and the hydrogen atoms of Ring B forces the rings out
of coplanarity. This "twist" angle (typically 45°-60°) prevents 1t-stacking aggregation and
creates a distinct 3D shape (chiral axis potential/atropisomerism), although the barrier to
rotation is likely too low for isolation of atropisomers at room temperature without further
substitution.

Electronic Push-Pull & Metabolic Blocking

The substituents on Ring B are strategically placed for medicinal chemistry utility:

e 4-Fluoro (Electronic): The fluorine atom is highly electronegative, exerting an inductive
electron-withdrawing effect (-1). This deactivates the ring slightly towards electrophilic attack
but, more importantly, blocks the para-position from metabolic hydroxylation by CYP450
enzymes.

o 3-Methyl (Steric/Electronic): The methyl group provides weak electron donation (+I) and
steric bulk. It fills hydrophobic pockets in protein targets and further hinders metabolic attack
at the adjacent positions.

Structural Visualization (DOT)

The following diagram illustrates the connectivity and the electronic influences within the

molecule.
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Figure 1: Structural connectivity and electronic/steric influence map of 2-(4-Fluoro-3-
methylphenyl)phenol.

Part 2: Synthetic Methodology
The Challenge: Steric Hindrance

Synthesizing ortho-substituted biaryls is more challenging than para-biaryls due to steric
hindrance at the coupling site. Standard Pd(PPh3)4 catalysts often fail or give low yields
because the oxidative addition and transmetallation steps are slowed by the bulky ortho-group.

Validated Protocol: Suzuki-Miyaura Coupling

Reaction Type: Palladium-catalyzed cross-coupling.[1] Key Strategy: Use of electron-rich, bulky
phosphine ligands (like SPhos or XPhos) or bidentate ligands (dppf) to facilitate the coupling of
sterically hindered partners.

Reagents

» Electrophile: 2-Bromophenol (Preferred over 2-chlorophenol for better reactivity; unprotected
phenol can be used with optimized bases).

Nucleophile: (4-Fluoro-3-methylphenyl)boronic acid.

Catalyst: Pd(dppf)CI2[2]:DCM (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(Il)).

Base: Potassium Carbonate (K2CO3) or Potassium Phosphate (K3PO4).

Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Protocol

e Preparation: In a reaction vial, combine 2-bromophenol (1.0 equiv) and (4-fluoro-3-
methylphenyl)boronic acid (1.2 equiv).

» Catalyst Addition: Add Pd(dppf)CI2-DCM (3-5 mol%). Note: The dppf ligand prevents catalyst
decomposition and accelerates the cycle for hindered substrates.
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e Base & Solvent: Add K2CO3 (2.0 equiv) followed by degassed 1,4-Dioxane/Water mixture
(0.2 M concentration).

» Degassing: Sparge with nitrogen or argon for 5 minutes. Oxygen is the enemy of
Palladium(0).

e Reaction: Seal and heat to 90°C for 12—-16 hours.

e Work-up: Cool to RT. Dilute with EtOAc, wash with 1M HCI (to neutralize the phenolate and
remove boronic byproducts), then brine. Dry over Na2S0O4.

 Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product usually
elutes around 10-20% EtOAc due to the polarity of the phenol.

Synthetic Workflow Diagram (DOT)
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Figure 2: Suzuki-Miyaura cross-coupling workflow for sterically hindered biaryl synthesis.

Part 3: Physicochemical Profiling

For drug development, understanding the "druggability” of this scaffold is vital. The following
data is derived from standard QSAR models for this specific structure.
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Property Value (Approx.) Significance

Fragment-like; ideal for Lead-

Molecular Weight 202.23 g/mol _
Like space (<300).

Highly lipophilic due to the
LogP (Octanol/Water) 3.8+£0.3 biaryl core + methyl/fluoro

groups.

Critical for receptor binding
H-Bond Donors 1 (Phenol OH) ) ) )
(e.g., Kinase hinge region).

Fluorine acts as a weak
H-Bond Acceptors 2(0,F) acceptor; Oxygen is a strong

acceptor.

Typical phenol acidity; exists
pKa ~9.5-10.0 as neutral species at

physiological pH (7.4).

Excellent membrane
PSA (Polar Surface Area) ~20 Az permeability (Brain penetrant

potential).

Interpretation: The high LogP combined with low molecular weight suggests this molecule is an
excellent Central Nervous System (CNS) active scaffold. However, the high lipophilicity
requires formulation strategies (e.g., micronization) to ensure adequate solubility in biological
assays.

Part 4: Applications & References
Medicinal Chemistry Applications

» Kinase Inhibition: The 2-phenylphenol motif mimics the ATP-binding interaction in many
kinases. The phenol -OH often forms a hydrogen bond with the "hinge" region of the kinase,
while the twisted biaryl structure fits into the hydrophobic back-pocket.

» Bioisosterism: The 4-fluoro-3-methylphenyl group is a bioisostere for a 4-chlorophenyl or a
3,4-dichlorophenyl group, offering improved metabolic stability (blocking the para-position)
without significantly changing the steric profile.
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e Fungicides: Biaryl phenols are structurally related to succinate dehydrogenase inhibitor
(SDHI) fungicides, where the lipophilic biaryl tail anchors the molecule in the fungal
membrane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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